(R)-2-Amino-2-cyanoacetamide
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Overview
Description
®-2-Amino-2-cyanoacetamide is an organic compound with the molecular formula C3H5N3O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-cyanoacetamide typically involves the reaction of cyanoacetamide with an amine under controlled conditions. One common method is the reaction of cyanoacetamide with ammonia or primary amines in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-2-cyanoacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The amino and cyano groups in ®-2-Amino-2-cyanoacetamide can participate in nucleophilic substitution reactions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often carried out in polar solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-cyanoacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: ®-2-Amino-2-cyanoacetamide derivatives are explored for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them candidates for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or it may activate receptors by mimicking the natural ligand.
Molecular Targets and Pathways:
Enzymes: ®-2-Amino-2-cyanoacetamide can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptors: The compound may interact with cell surface receptors, triggering signaling pathways that result in specific cellular responses.
Comparison with Similar Compounds
2-Amino-2-cyanoacetamide: The non-chiral version of the compound, lacking the specific three-dimensional arrangement.
2-Amino-2-cyanopropanoic acid: A structurally similar compound with an additional carboxyl group.
2-Amino-2-cyanobutanamide: A homologous compound with an extended carbon chain.
Uniqueness: ®-2-Amino-2-cyanoacetamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The specific three-dimensional arrangement allows for selective interactions with chiral biological targets, making it a valuable compound in drug development and other applications.
Properties
Molecular Formula |
C3H5N3O |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyanoacetamide |
InChI |
InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)/t2-/m1/s1 |
InChI Key |
JRWAUKYINYWSTA-UWTATZPHSA-N |
Isomeric SMILES |
C(#N)[C@H](C(=O)N)N |
Canonical SMILES |
C(#N)C(C(=O)N)N |
Origin of Product |
United States |
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